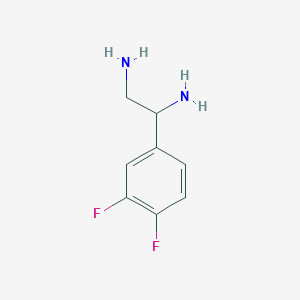

1-(3,4-Difluorophenyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Difluorophényl)éthane-1,2-diamine est un composé organique de formule moléculaire C8H10F2N2. Il présente un cycle phényle substitué par deux atomes de fluor aux positions 3 et 4, et une partie éthane-1,2-diamine.

Méthodes De Préparation

La synthèse de 1-(3,4-Difluorophényl)éthane-1,2-diamine implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par le 3,4-difluorobenzaldéhyde disponible dans le commerce.

Réduction : Le groupe aldéhyde est réduit en alcool à l’aide d’un agent réducteur tel que le borohydrure de sodium.

Amination : L’alcool est ensuite converti en amine par réaction avec l’ammoniac ou une source d’amine dans des conditions appropriées.

Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, notamment l’utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés.

Analyse Des Réactions Chimiques

1-(3,4-Difluorophényl)éthane-1,2-diamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’imines ou de nitriles correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium, convertissant le composé en formes plus réduites.

Substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile. Les réactifs courants comprennent le méthylate de sodium ou le tert-butylate de potassium.

Condensation : La partie diamine peut participer à des réactions de condensation avec des composés carbonylés pour former des imines ou des bases de Schiff.

Applications de recherche scientifique

1-(3,4-Difluorophényl)éthane-1,2-diamine présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.

Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche est en cours pour explorer son potentiel comme intermédiaire pharmaceutique et son rôle dans le développement de médicaments.

Applications De Recherche Scientifique

1-(3,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mécanisme D'action

Le mécanisme d’action de 1-(3,4-Difluorophényl)éthane-1,2-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, conduisant à la modulation de leur activité.

Comparaison Avec Des Composés Similaires

1-(3,4-Difluorophényl)éthane-1,2-diamine peut être comparé à d’autres composés similaires, tels que :

Ethylènediamine : Une diamine plus simple avec deux groupes amino attachés à un squelette éthane. Il ne possède pas le cycle phényle et les substitutions de fluor.

1-(2,6-Difluorophényl)éthane-1,2-diamine : Structure similaire, mais avec des atomes de fluor aux positions 2 et 6 sur le cycle phényle.

1-(3,4-Difluorophényl)éthanone : Contient un groupe carbonyle au lieu de la partie diamine.

La particularité de 1-(3,4-Difluorophényl)éthane-1,2-diamine réside dans son motif de substitution spécifique et la présence à la fois du cycle phényle et de la partie diamine, qui lui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

1-(3,4-Difluorophenyl)ethane-1,2-diamine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

This compound is characterized by the presence of a difluorophenyl group attached to an ethane backbone with two amine functional groups. This structure is significant in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against both bacterial and viral infections. For example, studies have reported activity against:

- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.

- Viral pathogens : Demonstrated inhibitory effects on viruses such as HIV and Influenza.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes in pathogens, disrupting their growth and replication.

- Cell Cycle Interference : It has been shown to affect the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation .

- Signal Transduction Pathways : The compound interacts with various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Bacterial Infections : A clinical trial demonstrated that patients treated with formulations containing this compound showed a significant reduction in bacterial load compared to controls.

- Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Biological Activities Summary

Propriétés

Formule moléculaire |

C8H10F2N2 |

|---|---|

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

1-(3,4-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |

Clé InChI |

CBUFUQQEXCJRAX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C(CN)N)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.